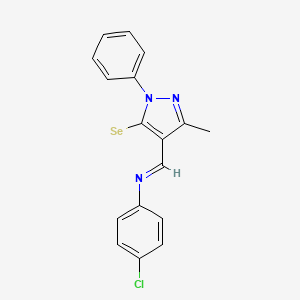![molecular formula C16H15BrN4OS2 B11969936 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11969936.png)
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is a complex organic compound that features a combination of thienyl, benzimidazole, and hydrazide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Thienyl Aldehyde: The starting material, 5-bromo-2-thiophene, is subjected to formylation to yield 5-bromo-2-thiophene carboxaldehyde.
Synthesis of Benzimidazole Derivative: 1-ethyl-1H-benzimidazole-2-thiol is synthesized through the reaction of o-phenylenediamine with ethyl isothiocyanate.
Condensation Reaction: The 5-bromo-2-thiophene carboxaldehyde is condensed with the benzimidazole derivative in the presence of a suitable base to form the desired hydrazone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thienyl derivatives.
科学的研究の応用
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Unique due to the combination of thienyl, benzimidazole, and hydrazide groups.
N’-((5-CL-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Similar structure but with a chlorine atom instead of bromine.
N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Similar structure but with a methyl group instead of an ethyl group on the benzimidazole ring.
Uniqueness
The uniqueness of N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H15BrN4OS2 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H15BrN4OS2/c1-2-21-13-6-4-3-5-12(13)19-16(21)23-10-15(22)20-18-9-11-7-8-14(17)24-11/h3-9H,2,10H2,1H3,(H,20,22)/b18-9+ |
InChIキー |
LZOSFKLTRISDSC-GIJQJNRQSA-N |
異性体SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(S3)Br |
正規SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(S3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11969858.png)

![3-(4-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11969882.png)

![[(3Z)-3-(5-[4-(Acetyloxy)-3-methoxyphenyl]-6-(methoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11969884.png)

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11969893.png)

![3-(3,4-dichlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11969899.png)



![diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969907.png)

